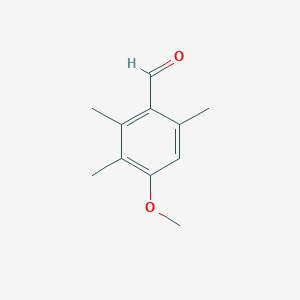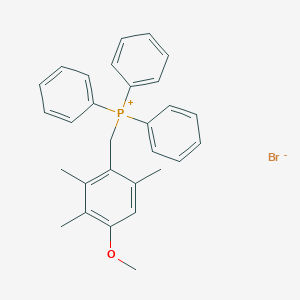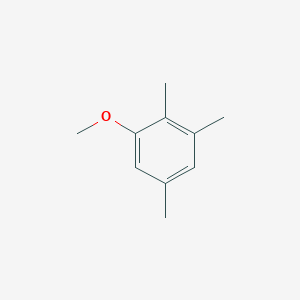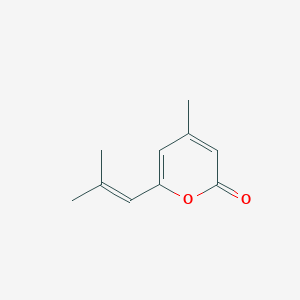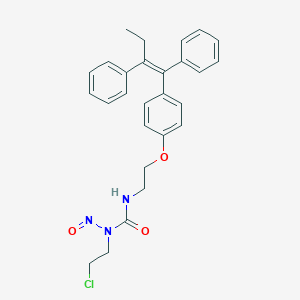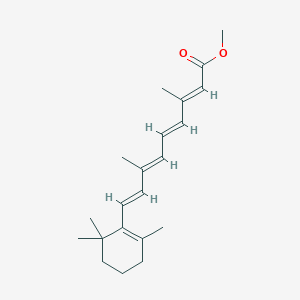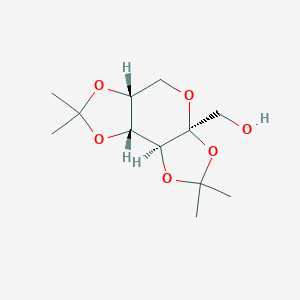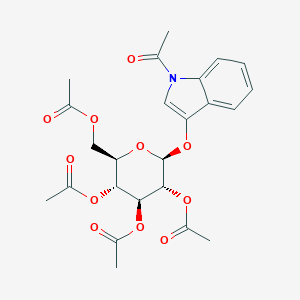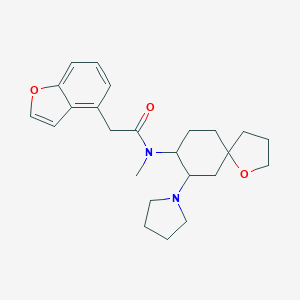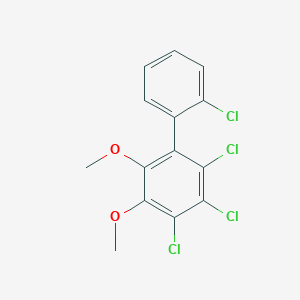
1,1'-Biphenyl, tetrachlorodimethoxy-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
‘1,1'-Biphenyl, tetrachlorodimethoxy-' is a chemical compound with the molecular formula C16H10Cl4O2. It is a colorless crystalline solid that is soluble in organic solvents. This compound is widely used in scientific research due to its unique properties and potential applications in various fields.
Wirkmechanismus
The exact mechanism of action of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is not fully understood. However, it is believed to exert its antitumor activity through the inhibition of DNA synthesis and cell division. It has also been suggested that it may induce apoptosis in cancer cells. The antimicrobial activity of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is believed to be due to its ability to disrupt bacterial cell membranes.
Biochemische Und Physiologische Effekte
‘1,1'-Biphenyl, tetrachlorodimethoxy-' has been shown to have a number of biochemical and physiological effects. It has been found to inhibit the growth of a variety of cancer cell lines, including breast, lung, and colon cancer cells. It has also been found to exhibit antibacterial activity against a range of Gram-positive and Gram-negative bacteria. In addition, ‘1,1'-Biphenyl, tetrachlorodimethoxy-' has been found to have anti-inflammatory and antioxidant properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' in lab experiments is its ability to inhibit the growth of cancer cells and bacteria. This makes it a useful tool for studying the mechanisms of cancer and bacterial growth. However, one limitation of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is its potential toxicity. It is important to use appropriate safety precautions when handling this compound in the lab.
Zukünftige Richtungen
There are many potential future directions for the study of ‘1,1'-Biphenyl, tetrachlorodimethoxy-'. One area of research could focus on the development of new cancer therapies based on the compound's antitumor activity. Another area of research could focus on the development of new antibiotics based on the compound's antimicrobial properties. Additionally, ‘1,1'-Biphenyl, tetrachlorodimethoxy-' could be studied for its potential use in the development of new materials, such as liquid crystals and polymers. Further research is needed to fully understand the potential applications of this compound.
In conclusion, ‘1,1'-Biphenyl, tetrachlorodimethoxy-' is a promising compound with potential applications in various fields of scientific research. Its unique properties and potential applications make it an important area of study for researchers in the future.
Synthesemethoden
The synthesis of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' involves the reaction of 1,1'-Biphenyl-4,4'-dicarboxylic acid with thionyl chloride, followed by the reaction of the resulting acid chloride with methoxychlor. The final product is obtained by the reaction of the intermediate with sodium methoxide. This synthesis method has been well-established and is widely used in the production of ‘1,1'-Biphenyl, tetrachlorodimethoxy-' for scientific research purposes.
Wissenschaftliche Forschungsanwendungen
‘1,1'-Biphenyl, tetrachlorodimethoxy-' has been extensively studied for its potential applications in various fields of scientific research. It has been shown to exhibit antitumor activity in vitro and in vivo, making it a promising candidate for cancer therapy. Additionally, it has been found to have antimicrobial properties, making it a potential candidate for the development of new antibiotics. ‘1,1'-Biphenyl, tetrachlorodimethoxy-' has also been studied for its potential use in the development of new materials, such as liquid crystals and polymers.
Eigenschaften
CAS-Nummer |
107843-95-8 |
|---|---|
Produktname |
1,1'-Biphenyl, tetrachlorodimethoxy- |
Molekularformel |
C14H10Cl4O2 |
Molekulargewicht |
352 g/mol |
IUPAC-Name |
1,2,3-trichloro-4-(2-chlorophenyl)-5,6-dimethoxybenzene |
InChI |
InChI=1S/C14H10Cl4O2/c1-19-13-9(7-5-3-4-6-8(7)15)10(16)11(17)12(18)14(13)20-2/h3-6H,1-2H3 |
InChI-Schlüssel |
IPHVCCXKFMRAOG-UHFFFAOYSA-N |
SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl |
Kanonische SMILES |
COC1=C(C(=C(C(=C1OC)Cl)Cl)Cl)C2=CC=CC=C2Cl |
Andere CAS-Nummern |
107843-95-8 |
Synonyme |
Tetrachlorodimethoxy-1,1'-biphenyl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



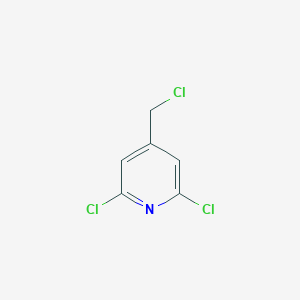
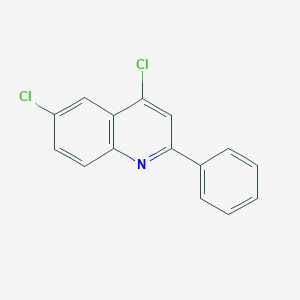
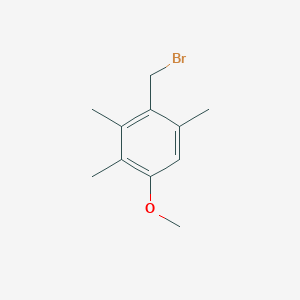
![6-Amino-2-(2-deoxy-beta-D-ribofuranosyl)-2,5-dihydro-4H-pyrazolo-[3,4-D]pyrimidin-4-one](/img/structure/B20195.png)
